

A Technical Guide to Internalin-Activated Signal Transduction Pathways

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Compound of Interest

Compound Name: *internalin*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core signal transduction pathways activated by the binding of *Listeria monocytogenes* **internalins**, specifically **Internalin A (InlA)** and **Internalin B (InlB)**, to their respective host cell receptors. This document details the molecular cascades, presents quantitative data for key interaction events, outlines detailed experimental protocols for studying these pathways, and provides visual diagrams to facilitate understanding.

Introduction

Listeria monocytogenes is a facultative intracellular pathogen that utilizes a sophisticated molecular mimicry strategy to invade non-phagocytic host cells. Central to this process are the **internalin** family of surface proteins, particularly InlA and InlB. InlA mediates bacterial entry into intestinal epithelial cells by binding to E-cadherin, a key component of adherens junctions[1][2][3][4]. InlB, on the other hand, interacts with the receptor tyrosine kinase Met, the hepatocyte growth factor (HGF) receptor, to facilitate invasion into a broader range of cell types, including hepatocytes and endothelial cells[5][6][7]. The binding of these **internalins** to their cognate receptors triggers complex host cell signaling cascades, culminating in cytoskeletal rearrangements and bacterial engulfment. A thorough understanding of these pathways is crucial for the development of novel therapeutic strategies against listeriosis.

Internalin A (InlA) - E-cadherin Signaling Pathway

The interaction between InlA on the surface of *Listeria* and E-cadherin on host epithelial cells initiates a signaling cascade that co-opts the cellular machinery for adherens junction maintenance and endocytosis to facilitate bacterial entry.

Pathway Description

Upon binding of InlA to the first extracellular cadherin repeat (EC1) of E-cadherin, a series of events is initiated at the site of bacterial attachment[1][8]. This interaction leads to the recruitment of the E-cadherin cytoplasmic tail-associated catenins: p120-catenin, β -catenin, and α -catenin[1][9]. The engagement of this complex is thought to mimic the formation of natural cell-cell junctions, providing an anchor for the actin cytoskeleton.

A critical early event in this pathway is the activation of the Src family of non-receptor tyrosine kinases. Src phosphorylates the cytoplasmic domain of E-cadherin, which can lead to the dissociation of p120-catenin and the recruitment of the E3 ubiquitin ligase Hakai[9][10]. Ubiquitination of E-cadherin serves as a signal for internalization.

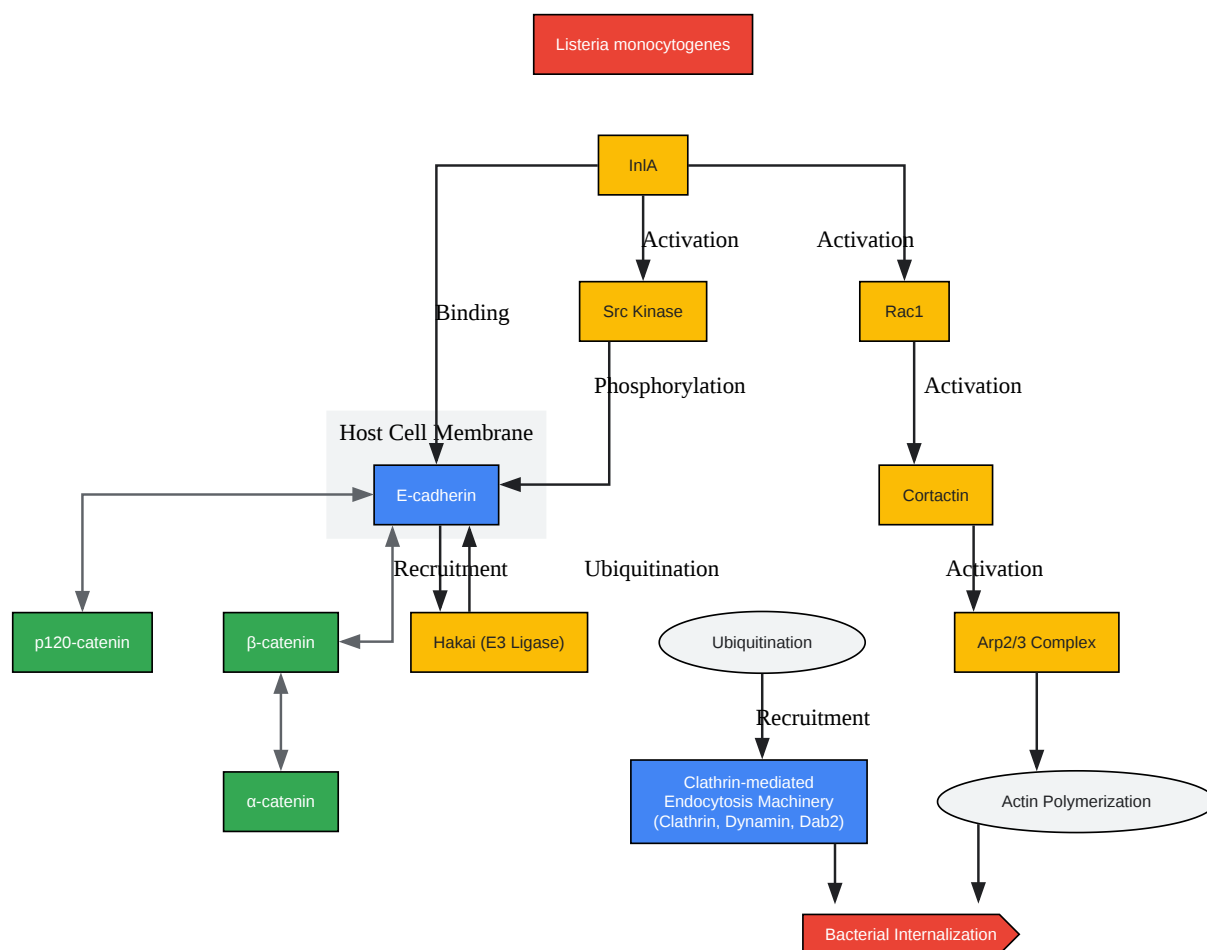
The signaling cascade converges on the remodeling of the actin cytoskeleton. This process is driven by the activation of the small GTPase Rac1, which in turn activates the Arp2/3 complex via nucleation-promoting factors like cortactin[11][12]. The Arp2/3 complex then nucleates the formation of branched actin filaments, generating the protrusive force necessary to engulf the bacterium in a zipper-like mechanism. The entire process is facilitated by the clathrin-dependent endocytic machinery, involving key proteins such as clathrin, dynamin, and Dab2[11][13].

Quantitative Data

The following table summarizes key quantitative data related to the InlA-E-cadherin signaling pathway.

| Parameter | Value | Cell Type/Conditions | Reference |
|-------------------------|-----------------------|---|-----------|
| Binding Affinity (Kd) | | | |
| InlA / human E-cadherin | $8 \pm 4 \mu\text{M}$ | In vitro | [14] |
| GTPase Activation | | | |
| Cdc42-GTP levels | ~65% decrease | Caco-2 BBE1 cells, 5.5 hours post-infection | [3] |

Signaling Pathway Diagram



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InlA-E-cadherin Signaling Pathway

Internalin B (InIB) - Met Signaling Pathway

The interaction of InIB with the Met receptor tyrosine kinase triggers a signaling cascade that closely mimics the cellular response to Hepatocyte Growth Factor (HGF), leading to actin cytoskeleton rearrangements and subsequent bacterial uptake.

Pathway Description

Soluble or cell-wall-associated InIB binds to the extracellular domain of the Met receptor[6]. This binding induces dimerization and trans-autophosphorylation of Met on key tyrosine residues within its kinase domain[15][16]. The phosphorylated Met receptor then serves as a docking site for various adaptor proteins and signaling molecules.

One of the major downstream pathways activated is the phosphoinositide 3-kinase (PI3K)/Akt pathway[7][14]. The recruitment of the p85 regulatory subunit of PI3K to the activated Met complex leads to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which in turn activates Akt and other downstream effectors involved in cell survival and proliferation.

Concurrently, the Ras-MAPK pathway is also activated. The adaptor protein Grb2 binds to phosphorylated Met and recruits the guanine nucleotide exchange factor SOS, leading to the activation of Ras and the subsequent phosphorylation cascade of Raf, MEK, and ERK. This pathway is primarily associated with cell growth and differentiation.

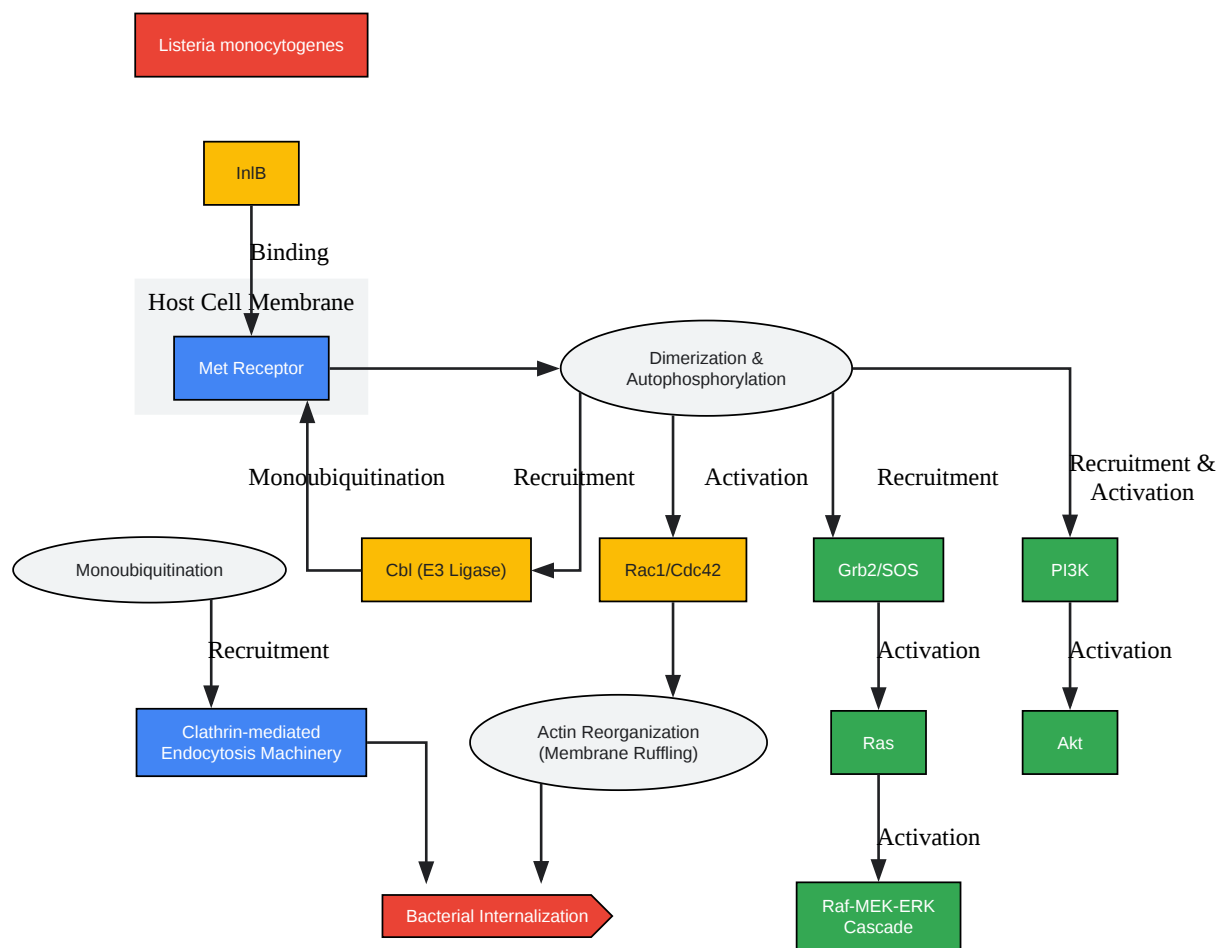
For bacterial internalization, the recruitment of the E3 ubiquitin ligase Cbl is a critical step[17][18]. Cbl mediates the monoubiquitination of Met, which is a signal for clathrin-dependent endocytosis[6][17]. This process, involving clathrin, dynamin, and other endocytic machinery components, is hijacked by *Listeria* to facilitate its entry into the host cell[11][17]. The actin cytoskeleton is remodeled through the activation of small GTPases like Rac1 and Cdc42, leading to the formation of membrane ruffles that engulf the bacterium[7].

Quantitative Data

The following table presents quantitative data on the phosphorylation of key signaling molecules following InIB stimulation.

| Protein | Phosphorylation Site | Fold Change (InIB stimulation vs. control) | Cell Type/Conditions | Reference |
|------------------|-------------------------|--|--------------------------------|----------------------|
| Met | Tyr1234/1235 | Varies with InIB concentration | Vero cells, 7 min stimulation | [19] |
| Akt | Ser473 | Varies with InIB concentration | Vero cells, 7 min stimulation | [19] |
| ERK | Thr202/Tyr204 | Varies with InIB concentration | Vero cells, 7 min stimulation | [19] |
| Multiple Kinases | 143 sites on 94 kinases | Quantified by iTRAQ | InIB(321) treated cells, 4 min | [20] |

Signaling Pathway Diagram



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InlB-Met Signaling Pathway

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the **Internalin**-activated signaling pathways.

Listeria monocytogenes Invasion Assay in Caco-2 Cells

This protocol is used to quantify the ability of *Listeria monocytogenes* to invade intestinal epithelial cells.

Materials:

- Caco-2 cells
- Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
- 24-well tissue culture plates
- *Listeria monocytogenes* culture
- Brain Heart Infusion (BHI) broth and agar
- Phosphate-Buffered Saline (PBS)
- Gentamicin solution (100 µg/ml)
- 0.1% Triton X-100 in sterile water
- Sterile water

Procedure:

- Cell Culture: Seed Caco-2 cells into 24-well plates at a density of approximately 10^5 cells per well and grow to confluence (approximately 5 days).
- Bacterial Culture: Inoculate *L. monocytogenes* into BHI broth and grow overnight at 37°C with shaking.
- Infection:
 - Wash the confluent Caco-2 monolayers three times with PBS.

- Infect the cells with the bacterial suspension at a Multiplicity of Infection (MOI) of 100 (100 bacteria per cell) in DMEM without FBS.
- Incubate for 30 minutes at 37°C in a 5% CO₂ atmosphere to allow for bacterial adhesion and invasion.
- Extracellular Bacteria Killing:
 - Aspirate the infection medium and wash the monolayers three times with PBS.
 - Add fresh DMEM with 10% FBS containing 150 µg/ml gentamicin to kill extracellular bacteria.
 - Incubate for 90 minutes at 37°C in a 5% CO₂ atmosphere.
- Cell Lysis and Bacterial Enumeration:
 - Wash the monolayers three times with PBS.
 - Lyse the Caco-2 cells by adding cold, sterile distilled water to each well and incubating for 10 minutes.
 - Collect the lysates and perform serial dilutions in sterile water.
 - Plate the dilutions on BHI agar plates and incubate at 37°C for 24-48 hours.
- Data Analysis: Count the Colony Forming Units (CFU) to determine the number of viable intracellular bacteria. Invasion efficiency is calculated as the log₁₀ number of recovered bacteria relative to the log₁₀ number of inoculated bacteria[\[21\]](#).

Western Blot Analysis of Met Phosphorylation

This protocol is used to detect the phosphorylation of the Met receptor upon stimulation with InIB.

Materials:

- Cell line expressing Met (e.g., Vero cells)

- Recombinant InlB protein
- Lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels and running buffer
- PVDF membrane
- Transfer buffer
- Blocking buffer (e.g., 5% BSA in TBST)
- Primary antibodies: anti-phospho-Met (Tyr1234/1235) and anti-total Met
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

Procedure:

- Cell Stimulation:
 - Culture cells to 80-90% confluency.
 - Starve the cells in serum-free medium for 4-6 hours.
 - Stimulate the cells with various concentrations of InlB for a defined period (e.g., 7 minutes).
- Cell Lysate Preparation:
 - Wash the cells twice with ice-cold PBS.
 - Add ice-cold lysis buffer to the plate, scrape the cells, and transfer the lysate to a microcentrifuge tube.

- Incubate on ice for 30 minutes.
- Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cell debris.
- Collect the supernatant.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE and Western Blotting:
 - Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
 - Separate the proteins by SDS-PAGE.
 - Transfer the proteins to a PVDF membrane.
- Immunoblotting:
 - Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
 - Incubate the membrane with the primary anti-phospho-Met antibody overnight at 4°C.
 - Wash the membrane three times with TBST.
 - Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane three times with TBST.
- Detection:
 - Apply the chemiluminescent substrate and visualize the bands using an imaging system.
 - Strip the membrane and re-probe with an anti-total Met antibody for normalization.
- Data Analysis: Quantify the band intensities and express the level of phosphorylated Met relative to the total Met^{[19][22][23]}.

In Vitro Src Kinase Assay

This protocol measures the activity of Src kinase, which is activated downstream of InlA-E-cadherin engagement.

Materials:

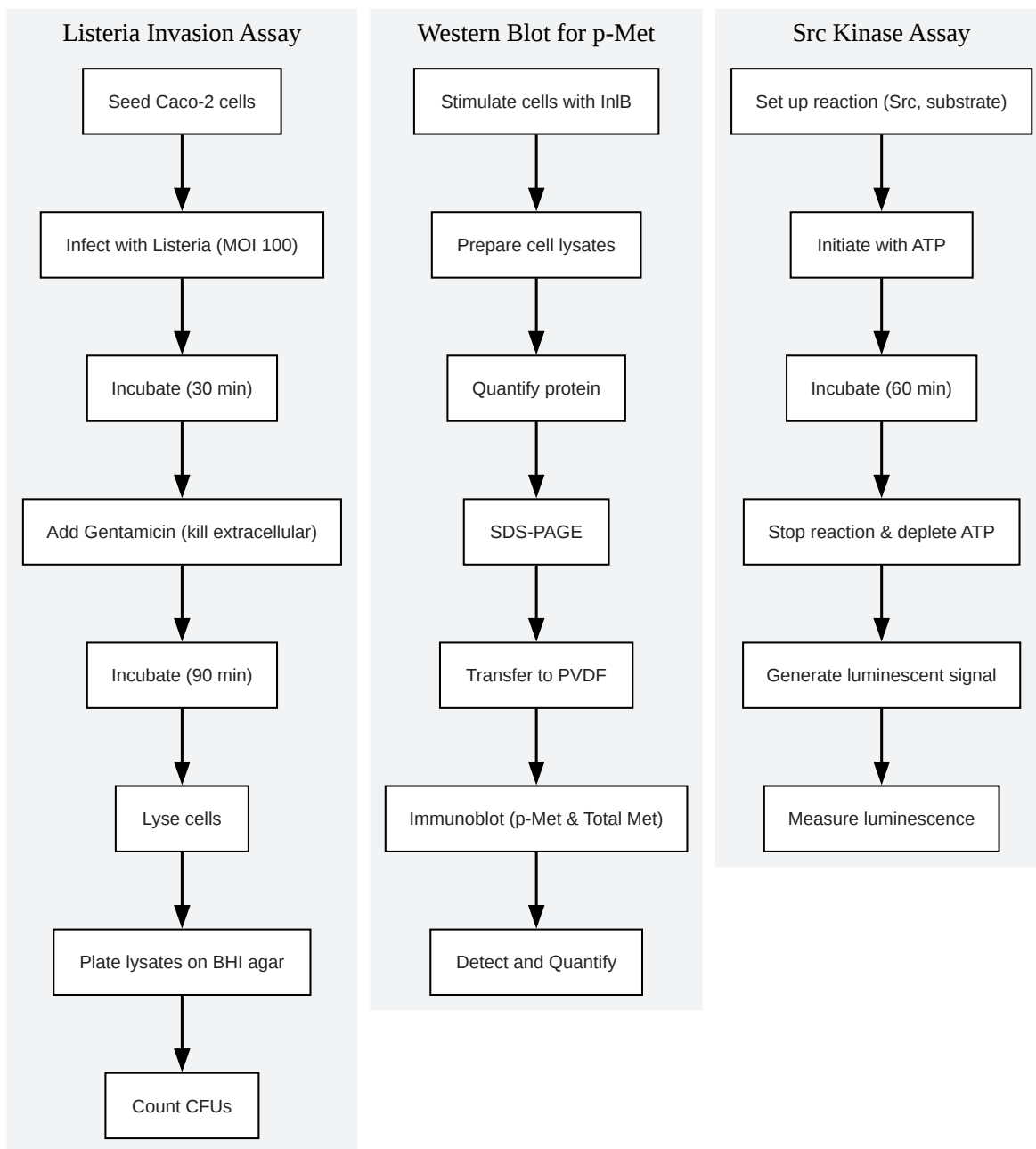
- Recombinant active Src kinase
- Src-specific peptide substrate (e.g., KVEKIGEGTYGVVYK)
- Kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
- ATP solution
- ADP-Glo™ Kinase Assay kit (Promega) or P81 phosphocellulose paper and [γ -³²P]ATP for radiometric assay
- 96-well plates
- Luminometer or scintillation counter

Procedure (Non-Radiometric):

- Kinase Reaction Setup: In a white-walled 96-well plate, add Src kinase, the peptide substrate, and any test compounds in the kinase buffer.
- Reaction Initiation: Add ATP to each well to start the kinase reaction.
- Incubation: Incubate the plate at room temperature for 60 minutes.
- Reaction Termination and ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
- Signal Generation: Add Kinase Detection Reagent to each well. This converts the ADP generated to ATP, which is used in a luciferase reaction to produce light. Incubate for 30-60 minutes at room temperature.

- Measurement: Read the luminescence using a plate-reading luminometer. The light output is proportional to the ADP generated and thus to the kinase activity[9][24].

Experimental Workflow Diagram



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Key Experimental Workflows

Conclusion

The invasion of host cells by *Listeria monocytogenes* via the **internalin** proteins InlA and InlB represents a remarkable example of pathogen-host interaction and the subversion of host cell signaling pathways. The InlA-E-cadherin pathway leverages the machinery of cell-cell adhesion and endocytosis, while the InlB-Met pathway mimics growth factor signaling to induce bacterial uptake. The detailed understanding of these pathways, supported by quantitative data and robust experimental protocols, is paramount for the development of novel anti-infective therapies that target these specific molecular interactions. This guide provides a foundational resource for researchers and professionals in the field to further explore the intricacies of *Listeria* pathogenesis and to identify potential targets for therapeutic intervention.

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